molecular formula C13H11BrF3NO B3185932 4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline CAS No. 1189107-10-5

4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline

Cat. No.: B3185932
CAS No.: 1189107-10-5
M. Wt: 334.13 g/mol
InChI Key: JDXACNASYVTCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C13H11BrF3NO and a molecular weight of 334.13 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Used in Suzuki–Miyaura coupling.

    Oxidizing Agents: Used for oxidation reactions.

    Reducing Agents: Used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the major product would be a biaryl compound.

Scientific Research Applications

4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

1189107-10-5

Molecular Formula

C13H11BrF3NO

Molecular Weight

334.13 g/mol

IUPAC Name

4-bromo-2-propyl-6-(trifluoromethoxy)quinoline

InChI

InChI=1S/C13H11BrF3NO/c1-2-3-8-6-11(14)10-7-9(19-13(15,16)17)4-5-12(10)18-8/h4-7H,2-3H2,1H3

InChI Key

JDXACNASYVTCCD-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Br

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Br

Origin of Product

United States

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